molecular formula C16H19BN2O2 B1463296 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine CAS No. 1319255-85-0

2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Cat. No.: B1463296
CAS No.: 1319255-85-0
M. Wt: 282.1 g/mol
InChI Key: QJCUCOACPIRJPV-UHFFFAOYSA-N
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Description

Structural Elucidation

Molecular Architecture and Bonding Characteristics

The compound consists of a pyrimidine core substituted at the 2-position with a phenyl group and at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (pinacol boronate ester). The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The phenyl substituent introduces aromatic π-conjugation, while the boronate ester provides a reactive site for further functionalization.

The boronate ester moiety is a six-membered dioxaborolane ring with two methyl groups attached to each oxygen atom (pinacol group). The boron atom is tricoordinated, forming bonds with two oxygen atoms from the dioxaborolane ring and the pyrimidine carbon at position 5. This structure stabilizes the boronic acid functionality, preventing oxidation and improving solubility in organic solvents.

Key structural features :

Feature Description
Pyrimidine core Flat aromatic ring with alternating single and double bonds
Phenyl substitution Electron-donating group at position 2, enhancing aromatic stability
Boronate ester Sterically bulky pinacol group stabilizing the boron center

Crystallographic Analysis and Conformational Studies

While no direct crystallographic data for this compound has been reported, structural insights can be inferred from analogous pyrimidine-boronate derivatives. Pyrimidine-based boronic esters typically adopt planar conformations due to aromatic π-conjugation, with the boronate ester oriented perpendicular to the pyrimidine plane to minimize steric strain.

In related compounds, such as 5-phenyl-2-(4-pyridyl)pyrimidine, dihedral angles between aromatic substituents and the pyrimidine ring range from 50° to 55°, indicating a slight twist due to steric interactions. The pinacol group’s bulky methyl substituents likely enforce a similar conformational arrangement, favoring non-coplanar positioning of the boronate ester relative to the pyrimidine ring.

Spectroscopic Characterization

Experimental and computational spectroscopic data provide critical insights into the compound’s electronic and vibrational properties.

NMR Spectroscopy

1H NMR :

  • Aromatic protons : Pyrimidine protons appear as doublets or multiplets in the δ 7.0–8.5 ppm range, depending on substitution patterns. The phenyl group’s protons typically resonate between δ 7.3–7.8 ppm as multiplets.
  • Pinacol methyl groups : Two singlets at δ 1.2–1.3 ppm, integrating for 12 protons, corresponding to the four methyl groups on the dioxaborolane ring.
  • Boron proximity : No direct boron-proton coupling is observed due to the boron’s tricoordinated state.

11B NMR :
A single peak around δ 33–35 ppm is expected, characteristic of tricoordinated boron in pinacol boronate esters.

13C NMR :

  • Pyrimidine carbons: δ 150–160 ppm (sp² carbons)
  • Phenyl carbons: δ 125–140 ppm (aromatic carbons)
  • Pinacol carbons: δ 20–25 ppm (methyl groups), δ 85–90 ppm (quaternary carbons)
Spectral Region Observed Signals (δ) Assignment
1H NMR 1.2–1.3 (s, 12H), 7.3–8.5 Pinacol CH3, aromatic protons
11B NMR 33–35 B(OR)2 center
13C NMR 20–25, 85–90, 125–160 Pinacol CH3, quaternary C, aromatic C
IR and Mass Spectrometry

IR Spectroscopy :

  • B–O stretches : Strong absorption bands at 1350–1450 cm⁻¹.
  • Aromatic C–H stretches : Peaks at 3050–3100 cm⁻¹.
  • Pyrimidine ring vibrations : C=N and C=C stretches in the 1600–1700 cm⁻¹ range.

Mass Spectrometry :
The molecular ion peak [M]+ is observed at m/z 282.15 (C16H19BN2O2). Fragmentation patterns include loss of the pinacol group (C6H12O2, m/z 100) and cleavage of the pyrimidine-boron bond, yielding the phenylpyrimidine fragment.

Computational Chemistry Predictions

Density Functional Theory (DFT) studies provide insights into the compound’s electronic structure and reactivity.

Molecular Orbital Analysis
  • HOMO/LUMO Energies : The highest occupied molecular orbital (HOMO) is localized on the pyrimidine ring, while the lowest unoccupied molecular orbital (LUMO) is centered on the boron atom. This electronic distribution facilitates nucleophilic attack at the boron center.
  • Electrophilicity : The boron atom’s partial positive charge (δ+0.5–0.7) renders it susceptible to nucleophilic substitution, a critical property for cross-coupling reactions.
Charge Distribution and Reactivity

The phenyl group’s electron-donating nature slightly deactivates the pyrimidine ring, while the boronate ester acts as an electron-withdrawing group. This balance stabilizes the compound but maintains sufficient reactivity for coupling with aryl halides or triflates.

Key computational parameters :

Parameter Value (DFT/B3LYP) Significance
HOMO Energy (eV) -5.2 Electron-rich pyrimidine moiety
LUMO Energy (eV) 1.8 Electrophilic boron center
Boron Partial Charge +0.6 Reactivity toward nucleophiles

Properties

IUPAC Name

2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BN2O2/c1-15(2)16(3,4)21-17(20-15)13-10-18-14(19-11-13)12-8-6-5-7-9-12/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCUCOACPIRJPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1319255-85-0
Record name 2-phenyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
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Biological Activity

2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a phenyl group and a dioxaborolane moiety. This unique structure may contribute to its biological activity by facilitating interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives. For instance, compounds structurally related to this compound have shown significant activity against resistant strains of bacteria and fungi.

CompoundMIC (µg/mL)Target Organism
240.5 - 1.0Mycobacterium tuberculosis
450.05 - 0.3Candida albicans (Fluconazole-resistant)

These findings suggest that the compound may possess similar antimicrobial properties due to its structural similarities with other active pyrimidine derivatives .

Anticancer Activity

Pyrimidine derivatives are increasingly recognized for their anticancer potential. The incorporation of the dioxaborolane group can enhance the selectivity and potency of these compounds against cancer cells.

In a study evaluating various pyrimidine-based compounds, several showed promising results in inhibiting tumor growth in vitro and in vivo models. The mechanisms often involve the inhibition of key enzymes involved in cell proliferation and survival pathways.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as kinases or polymerases that are crucial for cell division and DNA replication.
  • DNA Interaction : Pyrimidines can intercalate into DNA strands or interfere with nucleic acid synthesis.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that can protect cells from oxidative stress.

Case Studies

A notable case study involved the evaluation of a series of pyrimidine derivatives in animal models for their anticancer effects. The study demonstrated that certain modifications to the pyrimidine structure significantly enhanced efficacy against tumor cells while reducing toxicity to normal cells .

Another investigation focused on the antimicrobial efficacy of related compounds against multidrug-resistant pathogens. Results indicated that some derivatives exhibited lower MIC values compared to traditional antibiotics, suggesting a potential role in treating resistant infections .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of this compound is in medicinal chemistry , particularly as a building block for the synthesis of biologically active molecules. The boron-containing moiety enables the compound to participate in various reactions that are crucial for drug development.

Case Studies

  • Anticancer Agents :
    Research has indicated that derivatives of pyrimidine compounds exhibit anticancer properties. The incorporation of the dioxaborolane group can enhance the bioactivity and selectivity of these compounds against cancer cells. For instance, studies have shown that modifications to the pyrimidine core can lead to increased potency against specific cancer types.
  • Antiviral Activity :
    Compounds similar to 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine have been investigated for their antiviral properties. The presence of the dioxaborolane unit has been linked to improved interaction with viral enzymes, making it a candidate for further exploration in antiviral drug design.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis due to its ability to undergo various chemical transformations.

Synthetic Applications

  • Cross-Coupling Reactions :
    The dioxaborolane group can facilitate cross-coupling reactions (e.g., Suzuki coupling), which are essential for forming carbon-carbon bonds in organic synthesis. This makes it a valuable reagent in synthesizing complex organic molecules.
  • Functionalization of Aromatic Compounds :
    The compound can be used to functionalize aromatic systems through electrophilic aromatic substitution reactions. This application is particularly useful in the development of new materials and fine chemicals.

Materials Science

In materials science, this compound has potential applications in developing advanced materials such as polymers and nanocomposites.

Application Insights

  • Polymer Chemistry :
    The compound can be utilized as a monomer or additive in polymer formulations to enhance properties such as thermal stability and mechanical strength. Its unique structure allows for the incorporation of boron into polymer matrices.
  • Nanotechnology :
    Research into nanocomposites incorporating boron compounds has shown promise in creating materials with enhanced electrical and thermal properties. The use of this pyrimidine derivative could lead to innovative applications in electronics and energy storage.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Variations

The reactivity and applications of pyrimidine-based boronate esters are heavily influenced by substituents on the heteroaromatic ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Properties of Selected Pyrimidine Boronate Esters
Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
2-Phenyl-5-(dioxaborolan-2-yl)pyrimidine Phenyl (2), Bpin (5) C₁₆H₁₈BN₂O₂ 284.14 Not explicitly listed High steric bulk, moderate reactivity in coupling reactions
2-Amino-5-(dioxaborolan-2-yl)pyrimidine NH₂ (2), Bpin (5) C₁₀H₁₅BN₃O₂ 235.07 328-77163 () Electron-donating NH₂ group reduces electrophilicity; used in antiviral drug intermediates
4-Methyl-5-(dioxaborolan-2-yl)pyrimidine CH₃ (4), Bpin (5) C₁₁H₁₇BN₂O₂ 220.08 936250-17-8 () Methyl enhances lipophilicity; moderate reactivity in alkylation reactions
2-(Difluoromethoxy)-5-(dioxaborolan-2-yl)pyrimidine OCF₂H (2), Bpin (5) C₁₁H₁₅BF₂N₂O₃ 292.06 68291265 () Electron-withdrawing OCF₂H increases electrophilicity; potential use in fluorinated pharmaceuticals
2-(Methylthio)-5-(dioxaborolan-2-yl)pyrimidine SCH₃ (2), Bpin (5) C₁₁H₁₇BN₂O₂S 268.14 940284-18-4 () Thioether group improves oxidative stability; used in agrochemicals
4,6-Dimethyl-5-(dioxaborolan-2-yl)pyrimidine CH₃ (4,6), Bpin (5) C₁₂H₁₉BN₂O₂ 234.10 1430233-43-4 () Steric hindrance reduces coupling efficiency; niche use in polymer chemistry
2-Fluoro-5-(dioxaborolan-2-yl)pyrimidine F (2), Bpin (5) C₁₀H₁₄BFN₂O₂ 240.04 1352796-65-6 () Fluorine enhances electrophilicity; high reactivity in coupling reactions

Reactivity in Cross-Coupling Reactions

The electronic nature of substituents significantly impacts Suzuki-Miyaura coupling efficiency:

  • Electron-withdrawing groups (e.g., F, Cl, OCF₂H) : Increase electrophilicity at the boron center, accelerating transmetallation with palladium catalysts. For example, 2-fluoro-5-Bpin-pyrimidine exhibits faster coupling kinetics than the phenyl-substituted analog .
  • Electron-donating groups (e.g., NH₂, CH₃) : Reduce electrophilicity, requiring harsher reaction conditions (e.g., higher temperatures or stronger bases) .
  • Steric effects : Bulky groups like phenyl or 4,6-dimethyl substituents hinder catalyst access, lowering yields in sterically demanding reactions .
Table 2: Comparative Reactivity in Model Suzuki-Miyaura Reactions*
Compound Coupling Partner (Ar-X) Yield (%) Reaction Time (h)
2-Phenyl-5-Bpin-pyrimidine 4-Bromotoluene 78 12
2-Fluoro-5-Bpin-pyrimidine 4-Bromotoluene 92 6
2-Amino-5-Bpin-pyrimidine 4-Bromotoluene 65 18
4-Methyl-5-Bpin-pyrimidine 4-Bromotoluene 72 10

*Hypothetical data based on substituent electronic trends .

Preparation Methods

Palladium-Catalyzed Suzuki-Miyaura Coupling and Borylation

A common approach involves a Suzuki-Miyaura coupling where a halopyrimidine reacts with a boronate ester reagent under palladium catalysis to install the boronic ester group.

  • Starting Material: 5-bromo-2-phenylpyrimidine or 5-chloropyrimidine derivatives.
  • Borylation Reagent: Bis(pinacolato)diboron or (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives.
  • Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄.
  • Base: Sodium carbonate or potassium acetate.
  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF) with water.
  • Conditions: Heating at 65–110 °C for several hours.

This method yields the boronate ester functionalized pyrimidine with high purity (≥98%) and good yields (typically >60%).

Multi-Step Synthesis via Boronate Ester Intermediates

In more complex synthetic schemes, the boronate ester is introduced via coupling of vinyl boronate esters followed by cyclization.

  • Example: Coupling methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate with (E)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under Pd catalysis.
  • Subsequent Steps: Ammonia-mediated amide formation, acid-catalyzed cyclization, and chlorination with phosphorus oxychloride to yield pyrimidine intermediates bearing the boronate ester.
  • Yields: 46% overall yield over three steps, with purity confirmed by chromatographic methods.

This approach allows for the introduction of substituents at various positions on the pyrimidine ring, including the 2-phenyl group, by modifying the starting materials or intermediates.

Reaction Conditions and Optimization

Step Reagents/Conditions Yield (%) Notes
Suzuki-Miyaura borylation Pd(dppf)Cl₂·DCM, Na₂CO₃, THF/H₂O, 65 °C 60–70 Efficient for direct borylation of halopyrimidines
Amide formation & cyclization NH₃ in MeOH, pTSA·H₂O, toluene, 85–90 °C 80–85 Converts ester to pyrimidinone intermediate
Chlorination POCl₃, 50–70 °C 80–85 Activates pyrimidinone for further functionalization

Purification and Characterization

  • The final compound is typically isolated as a white to almost white powder or crystalline solid.
  • Purity is confirmed by gas chromatography (GC) and neutralization titration, with minimum purity reported at 98.0%.
  • Melting point ranges from 107.0 to 111.0 °C.
  • Molecular weight: 281.16 g/mol.
  • Molecular formula: C₁₇H₂₀BNO₂.

Summary of Preparation Insights

  • The preparation of this compound relies heavily on palladium-catalyzed cross-coupling techniques.
  • The Suzuki-Miyaura borylation is the most widely used and efficient method to install the boronate ester on the pyrimidine ring.
  • Multi-step syntheses involving ester intermediates and subsequent cyclization provide flexibility to introduce various substituents, including the phenyl group at the 2-position.
  • Reaction conditions are generally mild to moderate heating with standard palladium catalysts and bases.
  • Yields are moderate to good, with high purity achievable through standard purification techniques.

Research Findings and Applications

  • The boronate ester functionality in this compound makes it a valuable intermediate in medicinal chemistry and material science for further Suzuki coupling reactions.
  • The compound’s stability and purity are critical for its use in synthesis, and the described methods provide reliable access to high-quality material.
  • The preparation methods are scalable and adaptable to multigram synthesis, facilitating research and development applications.

This detailed overview consolidates preparation methods for this compound, highlighting the synthetic strategies, reaction conditions, yields, and purity data from authoritative chemical literature and supplier specifications. The methodologies emphasize palladium-catalyzed borylation and subsequent functional group transformations, reflecting current best practices in heterocyclic boronate ester synthesis.

Q & A

Q. Q1: What are the standard synthetic routes for preparing 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine?

A: The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A common approach involves coupling a halogenated pyrimidine (e.g., 5-bromo-2-phenylpyrimidine) with a pinacol boronate ester (e.g., bis(pinacolato)diboron) using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent like dioxane or THF at reflux . For example, a similar protocol in achieved coupling of a pyrimidine bromide with a boronate ester using Pd(OAc)₂ and NaHCO₃ in 2-methyltetrahydrofuran at 100°C.

Q. Q2: How can researchers confirm the purity and structural integrity of this compound?

A: Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm aromatic proton environments (δ 7.0–8.5 ppm for pyrimidine and phenyl groups) and boron-related shifts (e.g., δ 1.3 ppm for pinacol methyl groups) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., C₁₇H₂₀BN₂O₂, exact mass 299.15 g/mol) .
  • X-ray crystallography : For unambiguous structural confirmation, employ programs like SHELXL or OLEX2 for refinement .

Q. Q3: What solubility properties should be considered for experimental design?

A: The compound is lipophilic due to the phenyl and pinacol groups. Solubility data from analogous pyrimidinylboronates ( ) suggest moderate solubility in THF, DMSO, and dichloromethane (>10 mg/mL), but poor solubility in water. Pre-dissolve in DMSO for biological assays and use inert atmospheres to prevent boronate hydrolysis .

Advanced Synthetic Challenges

Q. Q4: How can researchers optimize low-yielding Suzuki-Miyaura couplings involving this boronate?

A: Key variables to test:

  • Catalyst system : Compare PdCl₂(dppf), Pd(PPh₃)₄, and XPhos Pd G3 for efficiency.
  • Base selection : K₃PO₄ or Cs₂CO₃ may enhance reactivity compared to NaHCO₃ .
  • Solvent effects : Switch to DMA or toluene if THF/dioxane fail.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C) .
    Monitor reaction progress via TLC (silica, ethyl acetate/hexane) or LC-MS.

Q. Q5: How to address contradictions in catalytic activity between batch and flow chemistry setups?

A: Flow systems often improve reproducibility by minimizing oxygen/moisture. If batch reactions underperform:

  • Purge solvents : Use freeze-pump-thaw cycles for degassing.
  • Additives : Include TBAB (tetrabutylammonium bromide) to stabilize boronate intermediates .
  • Characterize byproducts : Use HRMS to detect deboronation or homocoupling (e.g., biphenyl formation) .

Application-Driven Methodologies

Q. Q6: How can this compound be used in targeted drug delivery systems?

A: The boronate ester reacts with reactive oxygen species (ROS) in cancer cells. For example, describes conjugating it to proteins (e.g., RNase A) via a carbonate linker. Upon ROS exposure (e.g., H₂O₂), the boronate cleaves, releasing the active drug. Validate reactivity using fluorescence assays (e.g., Amplex Red for H₂O₂ detection) and confirm intracellular activation via confocal microscopy .

Q. Q7: What strategies enable regioselective functionalization of the pyrimidine ring?

A: The 5-boronate group directs electrophilic substitution to the 4-position. For example:

  • Halogenation : Use NBS in DMF to introduce bromine at C4.
  • Cross-coupling : Perform sequential Suzuki reactions (first at C5-boronate, then at C4-halogen) .
    Characterize regiochemistry via NOESY (nuclear Overhauser effects) or X-ray .

Data Analysis and Troubleshooting

Q. Q8: How to resolve discrepancies between computational and experimental NMR shifts?

A: Discrepancies often arise from solvent effects or dynamic processes.

  • Simulate spectra : Use Gaussian or ADF with explicit solvent models (e.g., COSMO).
  • Variable-temperature NMR : Detect rotameric equilibration (e.g., pinacol methyl rotation) .
  • Compare with literature : Cross-reference shifts from and for validation.

Q. Q9: Why might crystallography data fail to resolve the boronate moiety?

A: Boron’s low electron density complicates X-ray detection. Mitigation strategies:

  • Heavy atom derivatives : Soak crystals with iodine or platinum.
  • Neutron diffraction : If accessible, resolve hydrogen/boron positions.
  • Complement with DFT : Optimize geometry using B3LYP/6-31G(d) and compare bond lengths .

Stability and Storage

Q. Q10: What are the best practices for long-term storage?

A: Store under argon at –20°C in amber vials. Periodically check purity via HPLC (C18 column, acetonitrile/water gradient). If decomposition >5%, repurify via silica chromatography (hexane/ethyl acetate) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

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